6,9-Dioxa-2,13-diazatetradecane-4,11-diol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

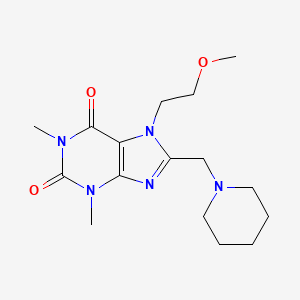

6,9-Dioxa-2,13-diazatetradecane-4,11-diol, also known as DO2A, is a chelating agent that has been widely used in scientific research applications. DO2A is a macrocyclic ligand that can form stable complexes with various metal ions, such as gadolinium, copper, and zinc. These complexes have unique properties that make them useful in various fields, including medical imaging, drug delivery, and catalysis.

Scientific Research Applications

Structural Insights

6,9-Dioxa-2,13-diazatetradecane-4,11-diol, as a chemical compound, has been studied for its unique structural properties. For example, its structural analogue, hexamethylene triperoxide diamine (HMTD), showcases an unusual planar 3-fold coordination around bridgehead nitrogen atoms, highlighting the potential for unique reactivity and interaction with other molecules (Schaefer et al., 1985).

Applications in Sensing and Detection

The compound's derivatives have been applied in creating ion-selective electrodes, such as those based on dithiophenediazacrown ether derivatives for lead(II) ion detection. This research underscores the compound's utility in environmental monitoring and public health, by facilitating the detection of toxic metals in water samples (Yang et al., 1997).

Host-Guest Chemistry

In the realm of supramolecular chemistry, derivatives of this compound have been explored for their ability to form selective host-guest complexes. This has implications for the development of novel molecular recognition systems and sensors, showcasing the versatility of these compounds in creating tailored chemical environments for specific interactions (Watson et al., 1988).

Advancements in Macrocyclic Chemistry

The compound and its related structures serve as key intermediates in the synthesis of complex macrocyclic molecules, which are critical in the development of new materials, catalysts, and pharmaceuticals. These advancements in macrocyclic chemistry highlight the compound's role in enabling new chemical syntheses and applications (Katritzky et al., 1996).

properties

IUPAC Name |

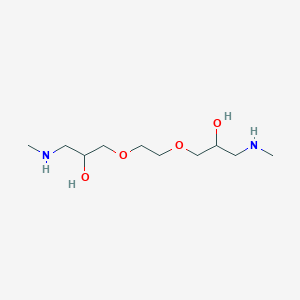

1-[2-[2-hydroxy-3-(methylamino)propoxy]ethoxy]-3-(methylamino)propan-2-ol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H24N2O4/c1-11-5-9(13)7-15-3-4-16-8-10(14)6-12-2/h9-14H,3-8H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPUZQNOOYRZVMJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC(COCCOCC(CNC)O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H24N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-(2-(benzo[d]thiazol-2-ylthio)ethyl)-8-(benzyl(methyl)amino)-3-methyl-1H-purine-2,6(3H,7H)-dione](/img/structure/B2729089.png)

![(3-Pyrazol-1-ylphenyl)-[3-(pyridin-3-yloxymethyl)azetidin-1-yl]methanone](/img/structure/B2729093.png)

![N1-(2-fluorophenyl)-N2-(2-(2-(4-methoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B2729094.png)

![[(2R,6S)-6-(Hydroxymethyl)morpholin-2-yl]methanol;hydrochloride](/img/structure/B2729097.png)

![(4-formyl-2-methoxyphenyl) (E)-3-[3-(4-chlorophenyl)-1-phenylpyrazol-4-yl]prop-2-enoate](/img/structure/B2729098.png)

![7-methyl-4-(4-nitrobenzoyl)-5-phenyl-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one](/img/structure/B2729101.png)

![3-chloro-N-(2-(5-(4-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2729105.png)